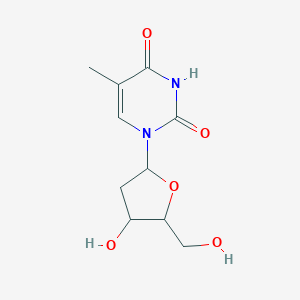

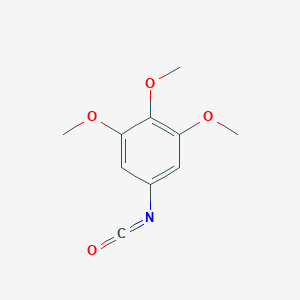

3,4,5-Trimethoxyphenyl isocyanate

Vue d'ensemble

Description

3,4,5-Trimethoxyphenyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are commonly used in the production of polyurethane materials. Isocyanates are compounds containing the isocyanate group (-N=C=O). Although the provided papers do not directly discuss 3,4,5-trimethoxyphenyl isocyanate, they do provide insights into the reactivity of isocyanates in general, which can be extrapolated to understand the behavior of this specific compound.

Synthesis Analysis

The synthesis of isocyanate compounds can be complex, involving multiple steps and reagents. For instance, the trimerization of phenyl isocyanate under high pressure results in the formation of triphenyl isocyanurate, as described in one of the studies . This process is influenced by factors such as pressure, temperature, catalysts, and solvents. Although the synthesis of 3,4,5-trimethoxyphenyl isocyanate is not explicitly detailed, similar conditions and considerations may apply to its synthesis.

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the presence of the isocyanate group. The papers provided discuss the reactivity of this group in various contexts. For example, the stepwise addition of isocyanates to organometallic compounds can lead to the formation of complex structures such as triazinones . The molecular structure of 3,4,5-trimethoxyphenyl isocyanate would include the aromatic ring with three methoxy groups and the reactive isocyanate group, which would dictate its reactivity and interactions with other compounds.

Chemical Reactions Analysis

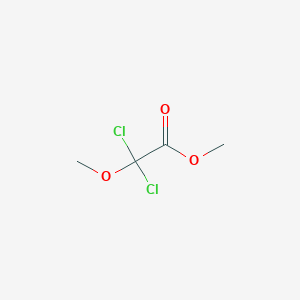

Isocyanates are known to participate in a variety of chemical reactions. The papers describe reactions such as the stepwise addition of isocyanates to organometallic compounds and the trimerization of isocyanates under high pressure . These reactions often result in the formation of cyclic compounds and polymers, indicating that 3,4,5-trimethoxyphenyl isocyanate could also undergo similar reactions to form a range of products, depending on the reaction conditions and the presence of catalysts or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 3,4,5-trimethoxyphenyl isocyanate, they do suggest that isocyanates can be used to synthesize polymers with tunable properties . This implies that the physical properties such as molar mass and the chemical properties like reactivity of 3,4,5-trimethoxyphenyl isocyanate can be manipulated through chemical synthesis, potentially leading to materials with desirable characteristics for various applications.

Applications De Recherche Scientifique

Chemical Synthesis and Natural Product Derivatives

- 3,4,5-Trimethoxyphenyl in Natural Products Synthesis : The 3,4,5-trimethoxyphenyl group, a substructure often found in natural products, can be introduced into compounds via carbon-carbon bond-forming reactions. The synthesis of 3,4,5-trimethoxybenzoic acid, for instance, involves the lithiation of 3,4,5-trimethoxyphenyl bromide followed by carboxylation, demonstrating the utility of this substructure in chemical synthesis (Hoye & Kaese, 1982).

Anticancer Research

- IsoCombretaQuinazolines and Cancer Cell Inhibition : Novel isocombretaquinazolines, which are analogues of isocombretastatin A-4 lacking the 3,4,5-trimethoxyphenyl ring, have shown significant cytotoxicity against various human cancer cell lines and effectively inhibit tubulin polymerization. This indicates the potential of derivatives of 3,4,5-trimethoxyphenyl in cancer treatment (Soussi et al., 2015).

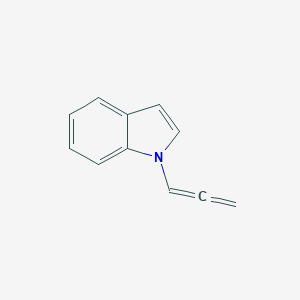

- Indole-Trimethoxyphenyl Conjugates in Anticancer Research : The synthesis and evaluation of indole-trimethoxyphenyl derivatives, which combine the structural elements of combretastatin and bisindolyl, have shown potential in anticancer activity. These derivatives target a range of cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer, demonstrating the significance of the 3,4,5-trimethoxyphenyl motif in anticancer drug discovery (McCarthy et al., 2018).

Isocyanurate Synthesis and Applications

- Trimerization of Isocyanates : The trimerization of phenyl isocyanate, accelerated under high pressure, results in the formation of triphenyl isocyanurate. The study explores how aryl and alkyl isocyanates can be trimerized under high pressure to produce isocyanurates, which are important in various industrial applications (Taguchi et al., 1990).

Polymer Chemistry

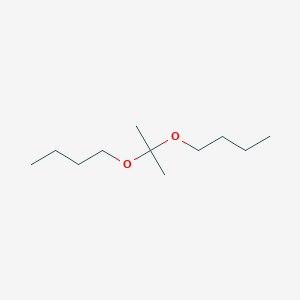

- Alcoholysis of Isocyanates for Urethane Formation : The alcoholysis reaction of isocyanates with alcohols, important in polymer chemistry, particularly for urethane production, is explored. This study provides insights into the reaction mechanism and conditions for effective urethane synthesis (Raspoet et al., 1998).

Materials Science

- Corrosion Inhibition in Materials : Compounds with 3,4,5-trimethoxyphenyl moiety, such as certain spirocyclopropane derivatives, have been studied for their effectiveness in protecting mild steel from corrosion in acidic environments. This research highlights the potential application of 3,4,5-trimethoxyphenyl derivatives in materials science, particularly in the field of corrosion inhibition (Chafiq et al., 2020).

Biomonitoring and Toxicology

- DNA Adduct Formation in Biomonitoring : The formation of DNA adducts from isocyanates, specifically 4-chlorophenyl and 4-methylphenyl isocyanate, has implications for biomonitoring of individuals exposed to these compounds. This research is significant in understanding the toxicological impact of isocyanates and their metabolites (Beyerbach et al., 2006).

Safety and Hazards

3,4,5-Trimethoxyphenyl isocyanate is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

The Trimethoxyphenyl (TMP) group, which is part of the 3,4,5-Trimethoxyphenyl isocyanate structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that 3,4,5-Trimethoxyphenyl isocyanate and its derivatives could have potential applications in the development of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary targets of 3,4,5-Trimethoxyphenyl isocyanate are numerous and diverse, reflecting the compound’s broad bioactivity . These targets include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

3,4,5-Trimethoxyphenyl isocyanate interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation, impacting cell signaling . The compound’s mode of action can vary depending on the specific target and the biological context .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the microtubule network, which is essential for cell division . By inhibiting Hsp90, it affects protein folding and degradation . The inhibition of TrxR disrupts redox homeostasis, leading to oxidative stress .

Result of Action

The molecular and cellular effects of 3,4,5-Trimethoxyphenyl isocyanate’s action are diverse due to its multiple targets. For instance, it has shown notable anti-cancer effects by effectively inhibiting its targets . It has also demonstrated anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Action Environment

The action, efficacy, and stability of 3,4,5-Trimethoxyphenyl isocyanate can be influenced by various environmental factors. Additionally, adequate ventilation is necessary when handling the compound to prevent the formation of dust and mists .

Propriétés

IUPAC Name |

5-isocyanato-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-8-4-7(11-6-12)5-9(14-2)10(8)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJXWPHZDBIHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333714 | |

| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxyphenyl isocyanate | |

CAS RN |

1016-19-9 | |

| Record name | 5-Isocyanato-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)

![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)